The acetylation of opium with acetic anhydride, which converts morphine to heroin, produces a variety of other acetylated products from other endogenous alkaloids, including thebaine. ATM4 4-acetoxy analog is a major product of the acetylation of thebaine using acetic anhydride. It is the precursor of the acetylated thebaine metabolite ATM4, which is generated during phase I metabolism of ATM4 4-acetoxy analog by human liver microsomes. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research purposes.
[8-[2-[Acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate
CAS No.: 91295-74-8
Cat. No.: VC20858998
Molecular Formula: C23H25NO5
Molecular Weight: 395.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91295-74-8 |
|---|---|
| Molecular Formula | C23H25NO5 |
| Molecular Weight | 395.4 g/mol |
| IUPAC Name | [8-[2-[acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate |
| Standard InChI | InChI=1S/C23H25NO5/c1-14(25)24(3)11-10-17-12-18(27-4)13-20-19(17)8-6-16-7-9-21(28-5)23(22(16)20)29-15(2)26/h6-9,12-13H,10-11H2,1-5H3 |
| Standard InChI Key | IQCNMUAWZXTDNZ-UHFFFAOYSA-N |
| SMILES | CC(=O)N(C)CCC1=C2C=CC3=C(C2=CC(=C1)OC)C(=C(C=C3)OC)OC(=O)C |
| Canonical SMILES | CC(=O)N(C)CCC1=C2C=CC3=C(C2=CC(=C1)OC)C(=C(C=C3)OC)OC(=O)C |
| Appearance | Assay:≥98%A crystalline solid |
Introduction
Chemical Structure and Properties
Structural Characterization
[8-[2-[Acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate belongs to the phenanthrene class of compounds, featuring a tricyclic aromatic skeleton with specific functional group modifications. The molecule contains dimethoxy groups at positions 3 and 6, an acetoxy group at position 4, and an acetyl(methyl)amino ethyl chain at position 8, creating a unique structural arrangement that defines its chemical and biological properties . This particular configuration of functional groups contributes to the compound's distinctive characteristics and relates to its origin as a derivative of thebaine, an opium alkaloid. The phenanthrene core provides a rigid scaffold that positions the functional groups in specific spatial orientations, influencing potential molecular interactions in biological systems.
Biological and Pharmacological Properties
Metabolic Significance
[8-[2-[Acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate functions as a precursor to the acetylated thebaine metabolite designated as ATM4, which forms during phase I metabolism by human liver microsomes. This metabolic relationship represents a significant aspect of the compound's biological relevance, particularly in understanding the metabolic transformations of thebaine and related opium alkaloids in human physiology. The enzymatic processes involved in this metabolic pathway likely include cytochrome P450 enzymes, which play central roles in the biotransformation of many xenobiotics, including opiates. The identification of this compound as a metabolic precursor provides valuable insights into the metabolic fate of thebaine derivatives in biological systems.
The metabolic conversion to ATM4 likely involves hydrolysis of the acetate group, potentially followed by additional biotransformations characteristic of phenanthrene derivatives. These metabolic processes may alter the compound's physiological and toxicological properties, potentially introducing new biological activities or modifying existing ones. Understanding these metabolic relationships has implications for forensic toxicology, particularly in cases involving opiate exposure, as the presence of this compound and its metabolites can serve as markers for specific exposure patterns. The study of these metabolic pathways contributes to the broader understanding of opiate pharmacology and toxicology, domains of significant interest in both medical and forensic contexts.
Research Applications
Forensic Significance
[8-[2-[Acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate holds substantial value in forensic science, particularly in the analysis of illicit drug preparations and investigation of opiate processing methods. As a characteristic product formed during the acetylation of opium in heroin production, this compound serves as a chemical marker that provides forensic scientists with critical information about drug synthesis routes and processing techniques. The detection and quantification of this compound in seized drug samples can establish connections between different drug seizures, potentially tracing them to common sources or manufacturing facilities. This intelligence supports law enforcement investigations into drug trafficking networks and distribution patterns.
Beyond its application in analyzing illicit drug samples, [8-[2-[Acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate also has relevance in forensic toxicology, where it may function as a biomarker of exposure to processed opium products. The identification of this compound or its metabolites in biological specimens provides evidence of exposure to acetylated opium preparations, information relevant in both clinical and medicolegal contexts. Forensic laboratories typically employ sophisticated analytical methods such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to detect and quantify this compound in complex matrices. The development of sensitive, specific analytical protocols for this purpose represents an ongoing area of research in forensic science.
Pharmaceutical Research Value
Analytical Detection Methods
Chromatographic Approaches
The detection and quantification of [8-[2-[Acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate typically employ sophisticated chromatographic techniques coupled with mass spectrometry. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are commonly utilized for separating this compound from complex matrices, including biological samples and illicit drug preparations. These chromatographic methods typically utilize reverse-phase columns with optimized mobile phase compositions to achieve efficient separation of [8-[2-[Acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate from structurally related compounds. Method development requires careful attention to parameters such as pH, buffer composition, and organic solvent percentage to maximize resolution and detection sensitivity.
Spectroscopic Identification
Mass spectrometry (MS) functions as the primary detection method for [8-[2-[Acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate following chromatographic separation. The compound's molecular structure produces characteristic fragmentation patterns under various ionization conditions, creating a spectral fingerprint usable for identification and confirmation. High-resolution mass spectrometry can determine the exact mass of the compound (395.17327 Da) and its fragments, providing additional confidence in identification . The molecular ion and specific fragment ions can be monitored for targeted analysis in complex matrices. Multiple reaction monitoring (MRM) methods further enhance sensitivity and specificity when analyzing this compound in biological samples or other complex matrices.
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